molecular formula C6H15N B1284592 N,3-Dimethylbutan-2-amine CAS No. 34317-39-0

N,3-Dimethylbutan-2-amine

Cat. No. B1284592
CAS RN: 34317-39-0
M. Wt: 101.19 g/mol
InChI Key: LJLWVVCWBURGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-Dimethylbutan-2-amine is a chemical compound that is structurally related to various intermediates used in the synthesis of pharmaceuticals. While the provided papers do not directly discuss N,3-Dimethylbutan-2-amine, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of N,3-Dimethylbutan-2-amine.

Synthesis Analysis

The synthesis of related compounds involves several key steps, such as asymmetric Michael addition and stereoselective alkylation, as described in the synthesis of a key intermediate for premafloxacin, an antibiotic . Another paper discusses the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine, which involves selective deprotection, Fmoc protection, and lanthanide-catalyzed transamidation . Additionally, the direct synthesis of N,N-dimethylated amines from nitriles using methanol is reported, which is a process that could potentially be adapted for the synthesis of N,3-Dimethylbutan-2-amine . The synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an intermediate for anticancer drugs, involves nucleophilic substitution and carbanion reaction .

Molecular Structure Analysis

The molecular structure of N,3-Dimethylbutan-2-amine would be expected to feature a butan-2-amine backbone with a methyl group attached to the nitrogen and the third carbon atom. The papers provided do not directly analyze the molecular structure of N,3-Dimethylbutan-2-amine, but they do discuss the structure of related compounds, which can provide insights into the steric and electronic effects that might influence the structure and reactivity of N,3-Dimethylbutan-2-amine.

Chemical Reactions Analysis

The chemical reactions involving related compounds suggest that N,3-Dimethylbutan-2-amine could undergo various transformations, such as alkylation, amidation, and transamidation, as seen in the synthesis of other amines . The reactivity of such a compound would likely be influenced by the presence of the dimethylamino group, which could affect the nucleophilicity of the amine and the overall stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,3-Dimethylbutan-2-amine can be inferred from the properties of structurally similar compounds. For instance, the solubility, boiling point, and stability of the compound would be influenced by the alkyl groups and the amine functionality. The papers suggest that related compounds are synthesized under specific conditions that could hint at the sensitivity of these compounds to moisture, air, or specific reagents .

Scientific Research Applications

Catalytic Applications in Biomass-Based Alcohol Amination

N,3-Dimethylbutan-2-amine, like other amines, plays a significant role in the chemical industry, particularly in the amination of biomass-based alcohols. This process is crucial for producing a variety of chemicals including agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. Notably, this amine is involved in direct alcohol amination, generating water as the main byproduct, which is an environmentally friendly aspect of its use (Pera‐Titus & Shi, 2014).

Environmental Applications in SO2 Removal

N,3-Dimethylbutan-2-amine has been utilized in environmental applications, such as the selective removal of SO2. This is exemplified in materials like N,N -dimethylpropylamine-grafted pore-expanded mesoporous silica, which demonstrates significant SO2 adsorption capacity. Such applications are crucial in addressing environmental pollutants and improving air quality (Tailor, Ahmadalinezhad, & Sayari, 2014).

Synthesis of Complex Compounds

In the realm of complex compound synthesis, N,3-Dimethylbutan-2-amine has been used to create diverse structures like bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate. This compound demonstrates interesting geometric properties and forms part of a class of compounds used in various chemical applications, highlighting the versatility of this amine (Li, Zou, Xie, Wang, & Li, 2009).

Safety and Hazards

“N,3-Dimethylbutan-2-amine” is classified as a dangerous substance. It has hazard statements H225-H314, indicating that it is highly flammable and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

N,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(2)6(3)7-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLWVVCWBURGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588287
Record name N,3-Dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34317-39-0
Record name N,3-Dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(3-methylbutan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3-Dimethylbutan-2-amine
Reactant of Route 2
Reactant of Route 2
N,3-Dimethylbutan-2-amine
Reactant of Route 3
Reactant of Route 3
N,3-Dimethylbutan-2-amine
Reactant of Route 4
Reactant of Route 4
N,3-Dimethylbutan-2-amine
Reactant of Route 5
Reactant of Route 5
N,3-Dimethylbutan-2-amine
Reactant of Route 6
N,3-Dimethylbutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.